Cas no 118333-19-0 (6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel-)

6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel- structure
118333-19-0 structure
Product Name:6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel-
Numero CAS:118333-19-0
MF:C11H14N4O3S
MW:282.318860530853
CID:173228
PubChem ID:3000250
Update Time:2025-04-19

6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Purine-6-thione,9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, rel-
    • 9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione
    • Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine
    • NSC615826
    • C-2',3'-OH-xylo-ara-6-SH-purinen
    • 6H-Purine-6-thione, 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1,9-dihydro-, (1.alpha.,2.beta.,3.alpha.,4.alpha.)-
    • DTXSID10152100
    • 6H-Purine-6-thione, 9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1,9-dihydro-, (1alpha,2beta,3alpha,4alpha)-
    • 118333-19-0
    • 9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purine-6-thione
    • NSC 615826
    • Inchi: 1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8+,9+/m1/s1
    • Chiave InChI: CSPPGTBBWFVGTB-YGBUUZGLSA-N
    • Sorrisi: S=C1C2=C(NC=N1)N(C=N2)[C@H]1[C@@H]([C@H]([C@@H](CO)C1)O)O

Proprietà calcolate

  • Massa esatta: 282.079
  • Massa monoisotopica: 282.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 407
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _0
  • Superficie polare topologica: 135Ų

Proprietà sperimentali

  • Densità: 1.88
  • Punto di ebollizione: 631.5°Cat760mmHg
  • Punto di infiammabilità: 335.7°C
  • Indice di rifrazione: 1.88
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD